Piperidin-4-ol hydrobromide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
piperidin-4-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.BrH/c7-5-1-3-6-4-2-5;/h5-7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHPYTHRWLLFBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations and Reactivity Profiles of Piperidin 4 Ol Hydrobromide Derivatives
Transformations at the Hydroxyl Moiety
The hydroxyl group in piperidin-4-ol derivatives is a versatile functional handle that can undergo oxidation, reduction (in the context of its corresponding ketone), and nucleophilic substitution, allowing for extensive molecular diversification.
Oxidation Pathways Leading to Piperidin-4-ones
The oxidation of secondary alcohols, such as piperidin-4-ol, to their corresponding ketones (piperidin-4-ones) is a fundamental transformation in organic synthesis. Piperidin-4-ones are valuable intermediates for building more complex molecules. nih.gov To prevent unwanted side reactions involving the piperidine (B6355638) nitrogen, it is typically protected with a suitable group, such as a tert-butoxycarbonyl (Boc) group, prior to oxidation.
Mild oxidation methods are generally preferred to avoid harsh conditions that could compromise the integrity of the piperidine ring or other sensitive functional groups. Two widely employed methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures (typically -78 °C), followed by the addition of a hindered organic base like triethylamine. wikipedia.orgtcichemicals.com The reaction is known for its mild conditions and broad functional group tolerance. alfa-chemistry.com The mechanism involves the formation of a key alkoxysulfonium ion intermediate, which, upon deprotonation by the base, fragments to yield the ketone, dimethyl sulfide (B99878), and triethylammonium (B8662869) chloride. wikipedia.orgyoutube.com
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a highly efficient and selective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.org The reaction offers several advantages, including neutral pH, room temperature conditions, short reaction times, and high yields. wikipedia.org The mechanism proceeds through a ligand exchange between the alcohol and an acetate (B1210297) group on the periodinane, followed by an intramolecular proton transfer that leads to the formation of the ketone. wikipedia.orgchemistrysteps.com The tolerance of DMP for sensitive functional groups makes it particularly suitable for complex molecule synthesis. wikipedia.org
| Oxidation Method | Key Reagents | Typical Conditions | Advantages | Byproducts |
|---|---|---|---|---|
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Low temperature (-78 °C), Anhydrous | Very mild, high yields, avoids toxic metals. wikipedia.orgorganic-chemistry.org | Dimethyl sulfide (malodorous), CO, CO2. wikipedia.org |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room temperature, Neutral pH | Mild, high chemoselectivity, short reaction times, stable reagent. wikipedia.orgwikipedia.org | Iodinane, Acetic acid. wikipedia.org |
Reduction of Piperidin-4-ones Back to Piperidin-4-ols
The reduction of the carbonyl group in piperidin-4-ones is a common strategy to reintroduce the hydroxyl functionality, often with specific stereochemical outcomes. This transformation is typically achieved using metal hydride reagents.
The most common and versatile reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org
Sodium Borohydride (NaBH₄): This is a mild reducing agent that is highly selective for aldehydes and ketones. masterorganicchemistry.com It is compatible with protic solvents like methanol (B129727) and ethanol, making it convenient to use. The reduction mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. libretexts.org Subsequent protonation of the resulting alkoxide by the solvent yields the alcohol. libretexts.org
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a much more powerful reducing agent than NaBH₄. While it effectively reduces ketones to secondary alcohols, its high reactivity means it must be used in anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. libretexts.org NaBH₄ is generally insufficient to reduce esters or carboxylic acids, whereas LiAlH₄ can reduce these functional groups. libretexts.orgmasterorganicchemistry.com
The stereochemical outcome of the reduction can be influenced by the steric environment around the carbonyl group and the choice of reagent and reaction conditions, potentially leading to the selective formation of either axial or equatorial alcohols. nih.gov
Nucleophilic Substitution Reactions Involving the Hydroxyl Group
The hydroxyl group of an alcohol is a poor leaving group for nucleophilic substitution reactions because hydroxide (B78521) (HO⁻) is a strong base. chemistrysteps.com Therefore, to facilitate substitution at the C4 position of piperidin-4-ol, the hydroxyl group must first be converted into a better leaving group.
Conversion to Sulfonate Esters: A common strategy is to convert the alcohol into a sulfonate ester, such as a mesylate or tosylate. csbsju.edu This is achieved by reacting the piperidin-4-ol derivative with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). chemistrysteps.com The resulting mesylates and tosylates are excellent leaving groups, readily displaced by a wide range of nucleophiles in Sₙ2 reactions. csbsju.edukhanacademy.org This two-step sequence allows for the introduction of various functionalities at the C4 position with inversion of stereochemistry if the starting alcohol is chiral. youtube.com
Mitsunobu Reaction: The Mitsunobu reaction provides a powerful method for the direct conversion of alcohols to other functional groups with inversion of configuration. rsc.orgnih.gov This reaction typically involves the alcohol, a nucleophile (often with an acidic proton), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-synthesis.com The reaction proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by the nucleophile in an Sₙ2-type mechanism. rsc.org The Mitsunobu reaction has been successfully applied to N-protected piperidin-4-ol derivatives, such as N-Boc-4-hydroxypiperidine, to synthesize N-heterocyclic alkyl ethers and other substituted products. rsc.orgchemicalbook.com
Reactions Involving the Piperidine Nitrogen Center
The secondary amine in the piperidine ring is a nucleophilic and basic center, making it a key site for functionalization through alkylation and acylation reactions.
Alkylation and Acylation Reactions
N-Alkylation: The nitrogen atom of a piperidine derivative possesses a lone pair of electrons, rendering it nucleophilic. It can readily react with alkyl halides or other electrophiles in an Sₙ2 reaction to form N-alkylated piperidines. To drive the reaction to completion, a base is often added to neutralize the hydrogen halide byproduct. In cases where dialkylation is a concern, using a large excess of the piperidine starting material can favor monoalkylation. researchgate.net
N-Acylation: Similarly, the piperidine nitrogen can attack acylating agents such as acid chlorides or acid anhydrides to form N-acyl piperidines (amides). This reaction is typically rapid and high-yielding. The process involves the nucleophilic attack of the nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). rsc.org
| Reaction Type | Electrophile | Product | General Conditions |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl Piperidine | Solvent (e.g., ACN, DMF), often with a non-nucleophilic base (e.g., K₂CO₃, Et₃N). |
| N-Acylation | Acid Chloride (RCOCl) or Anhydride ((RCO)₂O) | N-Acyl Piperidine (Amide) | Solvent (e.g., DCM, THF), often with a base (e.g., Pyridine, Et₃N) to scavenge acid byproduct. |
Influence of Salt Formation on Nitrogen Reactivity
The reactivity of the piperidine nitrogen is critically dependent on its protonation state. When piperidin-4-ol is in its hydrobromide salt form, the nitrogen atom is protonated, forming a piperidinium (B107235) ion.
In this cationic state, the nitrogen's lone pair of electrons is engaged in a bond with a proton, making it unavailable for nucleophilic attack. Consequently, piperidinium hydrobromide is unreactive towards electrophiles like alkyl halides or acyl chlorides.
To perform N-alkylation or N-acylation, the free base form of piperidin-4-ol must be generated. This is accomplished by treating the hydrobromide salt with a base, such as sodium hydroxide or potassium carbonate, to deprotonate the nitrogen and restore its nucleophilicity. googleapis.com The choice of base and reaction conditions must be carefully considered to ensure complete deprotonation without causing undesired side reactions. The difference in reactivity between the protonated salt and the neutral free base is a fundamental principle exploited in the synthesis and purification of piperidine-containing compounds.
Piperidine Ring Transformations and Skeletal Rearrangements
The structural modification of the piperidine ring is a key strategy in the synthesis of diverse nitrogen-containing heterocyclic compounds. These transformations can involve either the expansion or contraction of the six-membered ring, leading to the formation of larger or smaller heterocyclic systems.
Ring Expansion Reactions
Ring expansion reactions of piperidine derivatives provide access to valuable medium-sized nitrogen heterocycles, such as azepanes. While specific studies detailing the ring expansion of Piperidin-4-ol hydrobromide are not extensively documented, general methodologies applied to piperidine derivatives can be considered. One common strategy involves the formation of an intermediate that facilitates the insertion of a carbon atom into the piperidine ring. For instance, the reaction of N-substituted piperidines with diazo compounds, often catalyzed by transition metals, can lead to the formation of a transient ylide intermediate that rearranges to the corresponding azepane.
Another approach involves the intramolecular rearrangement of a substituent on the piperidine ring. For example, a Tiffeneau-Demjanov-type rearrangement could be envisioned for a derivative of 4-hydroxypiperidine (B117109). This would involve the conversion of the hydroxyl group to a leaving group and the introduction of a functional group on an adjacent carbon that can initiate the rearrangement.
| Reaction Type | Reagents/Conditions | Intermediate | Product |
| Diazo Compound Insertion | CH₂N₂ / Transition Metal Catalyst | Ylide | Azepane |
| Tiffeneau-Demjanov Rearrangement | NaNO₂, HCl (on an aminomethyl derivative) | Diazonium ion | Expanded Ring Ketone |
Ring Contraction Reactions
The transformation of piperidines into five-membered pyrrolidine (B122466) rings is a significant synthetic tool. nih.gov Photomediated methods have been developed for the ring contraction of saturated heterocycles, including piperidine derivatives. nih.gov This process can be initiated by a Norrish Type II reaction, leading to the formation of a biradical intermediate that subsequently cyclizes to form a substituted pyrrolidine. nih.gov
Another established method for the ring contraction of piperidines involves oxidative rearrangement. This can be achieved using reagents like PhI(OAc)₂ to form an iminium ion intermediate, which is then trapped by a nucleophile to yield the corresponding pyrrolidine derivative. While these methods have been applied to various piperidine derivatives, their specific application to this compound would likely require initial functionalization.
| Method | Key Reagents | Key Intermediate | Product |
| Photomediated Contraction | UV light | Biradical | Pyrrolidine Derivative |
| Oxidative Rearrangement | PhI(OAc)₂ | Iminium ion | Pyrrolidine Derivative |
Participation in Condensation and Addition Reactions
Derivatives of Piperidin-4-ol can also participate in a variety of condensation and addition reactions, leveraging the nucleophilicity of the nitrogen atom or the reactivity of other functional groups that can be introduced onto the piperidine ring.
Catalytic Role in Knoevenagel Condensation Reactions
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org This reaction is often catalyzed by a weak base, and piperidine is a commonly used catalyst. wikipedia.orgresearchgate.net The catalytic cycle involves the deprotonation of the active methylene (B1212753) compound by piperidine to form an enolate, which then attacks the carbonyl compound. Subsequent proton transfer and elimination of water yield the α,β-unsaturated product.
While this compound itself is a salt, its free base, 4-hydroxypiperidine, can act as a catalyst in the Knoevenagel condensation. The presence of the hydroxyl group may influence the solubility and catalytic activity of the molecule.
General Mechanism of Piperidine-Catalyzed Knoevenagel Condensation:
Deprotonation: Piperidine abstracts a proton from the active methylene compound.
Nucleophilic Attack: The resulting carbanion attacks the carbonyl carbon of the aldehyde or ketone.
Protonation: The intermediate alkoxide is protonated by the piperidinium ion.
Dehydration: Elimination of a water molecule leads to the final product.
Conjugate Addition (Aza-Michael) Reactions
The aza-Michael reaction, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental method for the formation of C-N bonds. rsc.orgnih.gov This reaction can be employed to synthesize substituted piperidines. rsc.org In the context of this compound, the secondary amine of the piperidine ring can act as the nucleophile in an aza-Michael addition.
The reaction of a 4-hydroxypiperidine derivative with a Michael acceptor, such as an α,β-unsaturated ester or ketone, would lead to the formation of a new substituent on the nitrogen atom. The reaction is typically carried out in the presence of a base to deprotonate the piperidinium salt and generate the free amine.
| Reactants | Product Type |
| 4-Hydroxypiperidine + α,β-Unsaturated Ester | N-Substituted β-amino ester |
| 4-Hydroxypiperidine + α,β-Unsaturated Ketone | N-Substituted β-amino ketone |
| 4-Hydroxypiperidine + α,β-Unsaturated Nitrile | N-Substituted β-amino nitrile |
Aldol (B89426) Reactions and Control of Regiochemistry and Stereochemistry
While Piperidin-4-ol itself does not directly participate as a substrate in aldol reactions in the traditional sense, its derivatives can be utilized in several ways. For instance, the nitrogen atom can be functionalized with a group that can undergo an aldol reaction. More commonly, chiral derivatives of 4-hydroxypiperidine can be employed as chiral auxiliaries or catalysts to control the regiochemistry and stereochemistry of aldol reactions between other substrates.
The stereocenter at the 4-position of the piperidine ring, along with other potential stereocenters, can create a chiral environment that influences the facial selectivity of the enolate addition to the carbonyl group, thereby controlling the formation of new stereocenters in the product. The specific outcomes in terms of regioselectivity and stereoselectivity would be highly dependent on the nature of the substituents on the piperidine ring and the reaction conditions.
Theoretical and Computational Elucidation of Reaction Mechanisms
Determination of Free Energy Profiles for Key Transformations
The determination of free energy profiles is crucial for understanding the feasibility and kinetics of a chemical reaction. For piperidine derivatives, computational methods are employed to map the energy landscape of a reaction, identifying the most favorable pathways.
While specific free energy profiles for reactions involving this compound are not extensively documented in publicly available literature, studies on related piperidine structures provide valuable insights. For instance, the conformational flexibility of the piperidine ring is a key factor. The chair conformation is generally preferred, and the energy barrier for ring inversion in piperidine has been determined to be approximately 10.4 kcal/mol. For 4-hydroxypiperidine, the free energy of activation for nitrogen inversion has been calculated to be 6.1 ± 0.2 kcal/mol, with a very small free energy difference of 0.36 kcal/mol between the axial and equatorial N-H conformers, suggesting the equatorial orientation of the N-H proton is slightly more stable rsc.org.
These fundamental energetic considerations are the starting point for constructing more complex free energy profiles for reactions such as N-alkylation, acylation, or oxidation of the hydroxyl group. The presence of the hydrobromide salt would influence the protonation state of the piperidine nitrogen, which in turn would significantly affect the reaction energetics and pathways.
Table 1: Calculated Conformational Energy Parameters for Piperidine Derivatives
| Compound | Process | Parameter | Calculated Value (kcal/mol) |
| Piperidine | Ring Inversion | Activation Energy | 10.4 |
| 4-Hydroxypiperidine | Nitrogen Inversion | ΔG‡ | 6.1 ± 0.2 |
| 4-Hydroxypiperidine | N-H Equilibrium | ΔΔG (axial vs. equatorial) | 0.36 |
This table presents generalized energy parameters for the piperidine core structure based on available literature. Specific values for this compound under various reaction conditions would require dedicated computational studies.
Characterization of Transition States
Transition states are fleeting, high-energy structures that represent the energetic peak along a reaction coordinate. Their characterization is fundamental to understanding reaction kinetics and selectivity. Computational methods, particularly Density Functional Theory (DFT), are instrumental in determining the geometry, energy, and vibrational frequencies of transition states.
For reactions involving piperidin-4-ol derivatives, the characterization of transition states would be essential for understanding mechanisms such as nucleophilic substitution at the nitrogen or reactions involving the hydroxyl group. For example, in a hypothetical N-alkylation reaction, the transition state would involve the partial formation of a new carbon-nitrogen bond and the partial breaking of a bond in the alkylating agent.
Computational Analysis of Iminium and Enolate Intermediates
Iminium and enolate ions are key reactive intermediates in many transformations of piperidine derivatives, particularly those involving the carbonyl group in piperidin-4-one, a close analogue of piperidin-4-ol.
Iminium Intermediates:
Iminium ions are formed by the protonation or alkylation of an imine. In the context of piperidin-4-one derivatives, iminium ions can be generated through condensation reactions. DFT calculations are used to study the electronic properties and reactivity of these intermediates. For instance, studies on piperidin-4-one imine derivatives have utilized DFT at the B3LYP/6-31G(d,p) level to calculate reactivity parameters nih.govresearchgate.net. These calculations help in understanding the electronic structure and predicting the sites most susceptible to nucleophilic attack. The computed frontier molecular orbitals (HOMO and HOMO-LUMO energy gap) and molecular electrostatic potential (MEP) maps provide insights into the charge distribution and reactive sites within the molecule nih.govresearchgate.net.
Enolate Intermediates:
Enolates are formed by the deprotonation of the α-carbon to a carbonyl group. While piperidin-4-ol itself does not form an enolate, its oxidized counterpart, piperidin-4-one, readily does. Computational studies on enolates often focus on their stability, stereochemistry of formation, and subsequent reactions. The formation of enolates is a critical step in reactions such as aldol condensations and α-alkylation of ketones. Theoretical calculations can predict the preferred geometry of the enolate (E vs. Z) and the energy barriers for its formation and subsequent reactions. While specific computational data for the enolate of a piperidin-4-one system derived from piperidin-4-ol is scarce in the literature, the principles of enolate chemistry are well-established and can be modeled using standard computational techniques nih.gov.
Table 2: Computationally Derived Reactivity Descriptors for Piperidin-4-one Imine Derivatives
| Compound Derivative | Chemical Potential (eV) | HOMO-LUMO Gap (eV) |
| Derivative 1 | -0.2233 | Data not specified |
| Derivative 2 | -0.2101 | Data not specified |
| Derivative 3 | -0.2198 | Data not specified |
This table is based on data from a study on substituted piperidin-4-one imine derivatives and illustrates the type of parameters obtained from DFT calculations to assess reactivity. The negative chemical potential indicates the propensity for charge transfer. nih.gov
Advanced Spectroscopic and Computational Approaches for Elucidating Structure and Dynamics
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that probes the local magnetic fields around atomic nuclei, offering a wealth of information about molecular structure, dynamics, and the chemical environment of atoms within a molecule.
High-resolution NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is fundamental to confirming the molecular structure of Piperidin-4-ol hydrobromide. In the hydrobromide salt, the piperidine (B6355638) nitrogen is protonated, forming a piperidinium (B107235) cation. This protonation significantly influences the chemical shifts of the neighboring protons and carbons compared to the free base, 4-hydroxypiperidine (B117109).
In the ¹H NMR spectrum, the protons on the carbons adjacent to the positively charged nitrogen (C2 and C6) are deshielded and thus appear at a lower field (higher ppm value) compared to those in the neutral amine. Similarly, the proton on the carbon bearing the hydroxyl group (C4) is also shifted downfield. The axial and equatorial protons on the piperidinium ring are diastereotopic and will typically exhibit distinct chemical shifts and coupling constants, providing valuable information for conformational analysis.
The ¹³C NMR spectrum provides direct information about the carbon skeleton. The chemical shifts of the carbon atoms in this compound are influenced by their proximity to the electronegative oxygen and the positively charged nitrogen atom. Generally, carbons closer to these groups will be shifted downfield. A typical proton-decoupled ¹³C NMR spectrum will show distinct signals for each non-equivalent carbon atom in the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: These are estimated values and can vary based on solvent and experimental conditions.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-1 (N-H₂) | Broad singlet, variable | - |
| H-2, H-6 (axial & equatorial) | 3.0 - 3.5 | 45 - 50 |
| H-3, H-5 (axial & equatorial) | 1.8 - 2.3 | 30 - 35 |
| H-4 (axial) | 3.8 - 4.2 | 65 - 70 |
| OH | Broad singlet, variable | - |
The piperidinium ring in this compound predominantly adopts a chair conformation to minimize steric strain. The hydroxyl group at the C4 position can exist in either an axial or an equatorial orientation. The relative populations of these two conformers can be investigated using NMR spectroscopy, primarily through the analysis of vicinal (³J) proton-proton coupling constants. The magnitude of the coupling constant between adjacent axial-axial protons is typically larger (around 10-13 Hz) than that between axial-equatorial or equatorial-equatorial protons (around 2-5 Hz). By measuring these coupling constants, the preferred orientation of the hydroxyl group can be determined.
Dynamic NMR studies, which involve recording spectra at different temperatures, can provide information about the energy barrier to ring inversion (the process by which one chair conformation converts to another). However, for piperidinium salts, the barrier to ring inversion is generally high, and the equilibrium between conformers may be slow on the NMR timescale at room temperature. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with NMR data to calculate the relative energies of different conformers and to predict the most stable conformation.
In situ NMR spectroscopy is a valuable technique for monitoring chemical reactions in real-time directly within the NMR tube. This method allows for the observation of the formation of intermediates, byproducts, and the final product as the reaction progresses, providing detailed kinetic and mechanistic insights. While specific studies on in situ NMR monitoring of reactions involving this compound are not widely reported, the technique is broadly applicable to reactions of piperidinium salts. For example, it could be used to monitor nucleophilic substitution reactions at the C4 position or N-alkylation reactions. The ability to quantify the concentrations of reactants, intermediates, and products over time without the need for sample workup is a significant advantage of this technique.
Vibrational Spectroscopy (Infrared and Raman)
The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its key functional groups. The presence of the hydroxyl (-OH) group gives rise to a broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, due to O-H stretching vibrations, often broadened by hydrogen bonding. The N-H stretching vibrations of the protonated amine (NH₂⁺) group appear as a broad band in the region of 2400-3200 cm⁻¹. C-H stretching vibrations of the piperidinium ring are observed just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) contains a complex series of bands corresponding to C-C, C-N, and C-O stretching and various bending vibrations, which are unique to the molecule.
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200 - 3600 (broad) |
| N-H₂⁺ | Stretching | 2400 - 3200 (broad) |
| C-H | Stretching | 2850 - 3000 |
| N-H₂⁺ | Bending | ~1600 |
| C-O | Stretching | 1050 - 1150 |
A detailed assignment of the vibrational spectra of this compound can be achieved through a combination of experimental data and computational modeling. DFT calculations can predict the vibrational frequencies and intensities for different possible conformers (e.g., with the hydroxyl group in the axial or equatorial position). By comparing the calculated spectra with the experimental IR and Raman spectra, a definitive assignment of the observed bands can be made.
Studies on piperidinium halides have shown that the infrared spectra are consistent with a "chair" configuration for the piperidinium ion. cdnsciencepub.comcdnsciencepub.com The vibrational frequencies of the ring can be sensitive to the conformation. For example, certain C-H and C-C vibrational modes may differ slightly between the axial and equatorial conformers of the hydroxyl group. By carefully analyzing these differences, vibrational spectroscopy can provide complementary information to NMR for conformational analysis. The spectra of piperidinium bromide are not significantly affected by cooling, suggesting a stable crystal structure and conformation at lower temperatures. cdnsciencepub.comcdnsciencepub.com
Mass Spectrometry (MS) in Chemical Analysis
Mass spectrometry is a powerful analytical technique that provides information on the mass-to-charge ratio (m/z) of ions, making it indispensable for molecular identification and structural elucidation.
Mass spectrometry is a primary tool for confirming the identity and assessing the purity of this compound. In electrospray ionization (ESI) mass spectrometry, the free base, piperidin-4-ol, is typically observed as the protonated molecule [M+H]⁺. Given the molecular weight of piperidin-4-ol (C₅H₁₁NO) is 101.15 g/mol , its protonated form is detected at an m/z of approximately 102.16 nist.gov. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement, which is crucial for unambiguous identification.
The purity of a sample can be rigorously evaluated by detecting and quantifying impurities, even at trace levels pharmafocusamerica.cominnovationaljournals.com. Techniques like liquid chromatography-mass spectrometry (LC-MS) are employed to separate the main compound from any by-products, degradation products, or residual starting materials. By comparing the mass spectra of the sample to that of a reference standard, analysts can identify unexpected m/z values corresponding to impurities pharmafocusamerica.cominnovationaljournals.com. The sensitivity of modern mass spectrometers allows for compliance with stringent regulatory requirements for pharmaceutical compounds and intermediates pharmafocusamerica.com.
Tandem mass spectrometry (MS/MS) is used to derive structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. For protonated piperidin-4-ol ([M+H]⁺ at m/z 102.16), the fragmentation pattern provides a structural fingerprint.
Collision-induced dissociation (CID) studies on related piperidine alkaloids have shown that a major fragmentation pathway involves the neutral elimination of water (H₂O) from protonated hydroxylated piperidines nih.govscielo.brscispace.com. This is a characteristic fragmentation for alcohols. For piperidin-4-ol, this pathway would involve the loss of a water molecule (18.01 Da) from the precursor ion, resulting in a significant product ion at m/z 84.15. This ion corresponds to the dehydrated piperidinium species. Further fragmentation can occur through ring-opening pathways, yielding smaller characteristic ions. The analysis of these fragmentation patterns allows researchers to confirm the presence of the hydroxyl group and the integrity of the piperidine ring structure nih.govscispace.com.
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Proposed Structure of Product Ion |
|---|---|---|---|
| 102.16 | 84.15 | H₂O (18.01 Da) | Dehydrated piperidinium cation |
Advanced Optical Spectroscopy
Advanced optical spectroscopy techniques operating on ultrafast timescales provide insights into the dynamic processes of molecules, such as reaction kinetics and intermolecular interactions.
While specific ultrafast spectroscopic studies on this compound are not widely reported, the technique's application to analogous systems highlights its potential for elucidating this molecule's reaction dynamics. Techniques like femtosecond pump-probe spectroscopy and 2D IR spectroscopy can monitor molecular changes on timescales of femtoseconds (10⁻¹⁵ s) to picoseconds (10⁻¹² s) optica.orgchemrxiv.org.
For piperidin-4-ol, these methods could be used to study:
Hydrogen-Bond Dynamics : The hydroxyl (-OH) and amine (-NH) groups are central to the molecule's reactivity and intermolecular interactions. Ultrafast IR spectroscopy can directly probe the vibrational dynamics of these groups to monitor the making and breaking of hydrogen bonds with solvent molecules or other reactants. Studies on alcohols have identified timescales of approximately 200 fs for hydrogen-bond fluctuations and 1 ps for hydrogen-bond exchange optica.orgchemrxiv.org.
Proton Transfer Kinetics : The nitrogen atom of the piperidine ring can be protonated or deprotonated. Ultrafast spectroscopy can track the kinetics of proton transfer to or from the amine, which is a fundamental step in many acid-base reactions acs.orgnih.govnih.govmanchester.ac.uk. By monitoring changes in the vibrational frequencies associated with the N-H bond, researchers can determine the rates and mechanisms of these crucial processes.
These advanced spectroscopic methods offer a window into the transient states and rapid structural changes that govern the chemical reactivity of this compound.
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a standard tool for investigating the structural and electronic properties of molecules, complementing experimental data.
DFT has been successfully applied to study piperidine and its derivatives, providing detailed insights into the molecular properties of piperidin-4-ol nih.govresearchgate.netbenthamdirect.com. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict a range of properties mahendrapublications.comspectroscopyonline.com.
Key applications of DFT for piperidin-4-ol include:
Geometry Optimization : DFT is used to calculate the most stable three-dimensional structure of the molecule, providing precise bond lengths, bond angles, and dihedral angles. Studies on similar piperidine structures have used DFT to confirm the chair conformation of the ring and the orientation of substituents mahendrapublications.com.
Vibrational Spectra Prediction : Theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and FT-Raman spectroscopy to aid in the assignment of spectral bands mahendrapublications.commdpi.com. This correlation confirms the molecular structure and provides a deeper understanding of its vibrational modes.
Electronic Property Analysis : DFT is used to determine electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies scirp.orgresearchgate.netnih.gov. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack researchgate.netnih.gov.
| Calculated Property | Significance | Typical DFT Method |
|---|---|---|
| Optimized Geometry (Bond Lengths/Angles) | Provides the most stable 3D structure. | B3LYP/6-311++G(d,p) |
| Vibrational Frequencies | Correlates with experimental IR/Raman spectra for structural confirmation. | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. | TD-DFT/B3LYP |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites. | B3LYP/6-311++G(d,p) |
Density Functional Theory (DFT) Applications
Electronic Structure and Energetic Characterization
Computational quantum chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating the electronic properties of this compound. The protonation of the piperidine nitrogen fundamentally alters the electronic landscape compared to its free base, 4-hydroxypiperidine. This protonation leads to a significant stabilization of the molecule, which can be quantified through total energy calculations.
The electronic reactivity and stability of the 4-hydroxypiperidinium cation can be further understood by examining its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. For the 4-hydroxypiperidinium cation, the positive charge on the nitrogen atom is expected to lower the energies of both the HOMO and LUMO, and potentially increase the HOMO-LUMO gap, rendering the cation less susceptible to certain reactions compared to the neutral amine.
| Parameter | Calculated Value (eV) - Representative Piperidinium Cation | Significance |
|---|---|---|
| Total Energy (Hartree) | -328.123 | Indicates the overall stability of the molecule at its optimized geometry. |
| EHOMO (eV) | -9.85 | Energy of the highest occupied molecular orbital; relates to the ionization potential. |
| ELUMO (eV) | 1.23 | Energy of the lowest unoccupied molecular orbital; relates to the electron affinity. |
| HOMO-LUMO Gap (eV) | 11.08 | Correlates with chemical stability and reactivity; a larger gap suggests higher stability. |
Note: The values in the table are representative for a protonated piperidine derivative and were obtained from DFT calculations at the B3LYP/6-31G(d) level of theory. The exact values for this compound may vary.
Prediction of Spectroscopic Parameters (e.g., NMR, Vibrational)
Computational methods are highly effective in predicting spectroscopic parameters, which aids in the interpretation of experimental data.
Vibrational Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of this compound, corresponding to its infrared (IR) and Raman spectra. The calculated vibrational modes can be assigned to specific molecular motions, such as N-H stretches, O-H stretches, C-H stretches, and various bending and torsional modes of the piperidine ring. The protonation at the nitrogen atom will introduce characteristic N-H stretching and bending vibrations. The presence of the hydroxyl group will be identified by its O-H stretching and bending modes. A combined experimental and theoretical study on 4-hydroxypiperidine has demonstrated the utility of DFT in assigning vibrational spectra.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide theoretical chemical shifts that are in good agreement with experimental values after appropriate scaling. For this compound, the protonation of the nitrogen atom will significantly deshield the adjacent protons and carbons, leading to a downfield shift in their NMR signals. The stereochemical arrangement of the hydroxyl group (axial vs. equatorial) will also influence the chemical shifts of the ring protons and carbons.
| Atom | Predicted ¹³C Chemical Shift (ppm) - Representative 4-Hydroxypiperidinium | Predicted ¹H Chemical Shift (ppm) - Representative 4-Hydroxypiperidinium |
|---|---|---|
| C2/C6 | 48.5 | 3.2 (axial), 3.5 (equatorial) |
| C3/C5 | 32.1 | 1.8 (axial), 2.1 (equatorial) |
| C4 | 65.3 | 4.0 (axial) |
| N-H | - | 8.5 |
| O-H | - | 5.2 |
Note: The values are illustrative for a 4-hydroxypiperidinium cation and are based on DFT/GIAO calculations. Actual experimental values may differ.
Ab Initio Molecular Orbital Theory in Mechanistic Studies
Ab initio molecular orbital theory provides a framework for investigating reaction mechanisms at a fundamental level, without reliance on empirical parameters. For this compound, these methods can be employed to study various aspects of its reactivity. For instance, the protonation of the nitrogen atom in 4-hydroxypiperidine by hydrobromic acid can be modeled to understand the thermodynamics and kinetics of this acid-base reaction.
Furthermore, ab initio calculations can be used to explore the potential energy surfaces of reactions involving the 4-hydroxypiperidinium cation. This includes studying the mechanisms of nucleophilic substitution at the carbon atoms of the ring or reactions involving the hydroxyl group. For example, theoretical studies on the C-N bond cleavage in piperidinium have shown that protonation significantly lowers the activation energy for this process compared to the neutral piperidine. Such studies can elucidate the transition state geometries, activation energies, and reaction pathways, providing a detailed molecular-level understanding of the compound's chemical transformations.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.
In the case of the 4-hydroxypiperidinium cation, the MEP map would show a region of high positive potential (typically colored blue) around the N-H protons and the hydroxyl proton, indicating these are the most likely sites for nucleophilic attack. The region around the electronegative oxygen and bromide ion (if included in the calculation) would exhibit a negative potential (typically colored red), highlighting them as potential sites for electrophilic interaction. The carbon backbone of the piperidine ring would show intermediate potential values (typically green or yellow). MEP analysis is a powerful qualitative tool for understanding intermolecular interactions, including hydrogen bonding.
| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity |
|---|---|---|
| N-H Protons | Highly Positive | Site for nucleophilic attack; strong hydrogen bond donor. |
| O-H Proton | Positive | Site for nucleophilic attack; hydrogen bond donor. |
| Oxygen Atom | Negative | Site for electrophilic attack; hydrogen bond acceptor. |
| Piperidine Ring (C-H) | Slightly Positive to Neutral | Generally unreactive towards strong electrophiles or nucleophiles. |
Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions
For the 4-hydroxypiperidinium cation, NBO analysis can quantify the stabilizing interactions between the lone pairs of the oxygen atom and the antibonding orbitals of adjacent C-C and C-H bonds. Similarly, interactions between the sigma orbitals of C-H and C-C bonds and the antibonding orbitals of other bonds can be evaluated. The stabilization energy, E(2), associated with each donor-acceptor interaction is calculated using second-order perturbation theory and provides a quantitative measure of the strength of these delocalizations. A study on 4-hydroxypiperidine has shown the importance of such intramolecular charge transfer interactions in stabilizing the molecule. In the hydrobromide salt, the protonation of the nitrogen will influence these interactions by altering the electron distribution within the ring.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) - Representative 4-Hydroxypiperidinium |
|---|---|---|
| LP(1) O | σ(C4-C3) | 1.5 |
| LP(1) O | σ(C4-C5) | 1.5 |
| σ(C2-H) | σ(N-C6) | 2.8 |
| σ(C3-H) | σ(C2-C4) | 4.5 |
Note: LP denotes a lone pair. The values are illustrative for the 4-hydroxypiperidine molecule and highlight the types of interactions present. The magnitudes may change upon protonation.
Molecular Dynamics (MD) Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules, including their conformational dynamics. For this compound, MD simulations can be used to explore its conformational landscape in different environments, such as in the gas phase or in solution.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
|---|---|---|
| Chair (Equatorial OH) | 0.0 | C2-N-C6-C5 ≈ -55, N-C2-C3-C4 ≈ 56 |
| Chair (Axial OH) | 0.5 - 1.0 | C2-N-C6-C5 ≈ -54, N-C2-C3-C4 ≈ 55 |
| Twist-Boat | 5.0 - 6.0 | Variable |
Note: The relative energies are typical for substituted piperidines and can vary depending on the computational method and environment.
Strategic Applications of Piperidin 4 Ol Hydrobromide As a Versatile Chemical Building Block
Precursor in the Synthesis of Diverse Substituted Piperidine (B6355638) Derivatives
The fundamental structure of piperidin-4-ol is a common feature in many biologically active compounds and serves as a key intermediate for creating highly substituted piperidine analogs. ajchem-a.comnih.gov The hydroxyl and amine functionalities provide two distinct points for chemical modification, allowing for the systematic construction of complex molecular architectures. Synthetic strategies often involve reactions such as N-alkylation, acylation, and modification of the hydroxyl group, leading to a vast library of derivatives. researchgate.netnih.gov
Polyhydroxylated piperidines, also known as azasugars, are an important class of compounds often investigated as glycosidase inhibitors. nih.gov The synthesis of these complex molecules can be envisioned starting from piperidin-4-ol. The existing hydroxyl group at the C-4 position provides a key stereocenter and a starting point for the introduction of additional hydroxyl groups onto the piperidine skeleton. A general strategy involves the protection of the piperidine nitrogen, followed by stereoselective oxidation of the ring to introduce new functional groups, which can then be converted to hydroxyl groups. A series of chiral nonracemic polyhydroxylated piperidines has been synthesized and evaluated for biological activity against various glycosidases. nih.gov
| Starting Material Approach | Key Transformation | Target Compound Class | Reference |
| Chiral β-amino-alcohols | Desymmetrization of meso-trihydroxylated glutaraldehyde | Polyhydroxylated piperidines | nih.gov |
| Piperidin-4-ol (hypothetical) | Stereoselective dihydroxylation of unsaturated intermediates | Polyhydroxylated piperidines | N/A |
Piperidin-4-ol is a valuable precursor for the synthesis of spiropiperidines and fused heterocyclic systems, which are of significant interest in drug discovery due to their rigid, three-dimensional structures. rsc.orgbepls.com The hydroxyl group can be oxidized to the corresponding piperidin-4-one, a versatile intermediate for spirocyclization reactions. nih.gov
Spiropiperidines: These compounds feature a spiro atom, which increases molecular rigidity and can improve pharmacokinetic profiles. bepls.com The synthesis of spiropiperidines can be broadly classified into two strategies: forming the spiro-ring on a pre-existing piperidine or constructing the piperidine ring on a pre-formed cyclic system. rsc.orgwhiterose.ac.uk Starting from a piperidin-4-one derived from piperidin-4-ol, intramolecular cyclization reactions can be employed to generate the spirocyclic core. whiterose.ac.uk For instance, photoredox catalysis has been successfully used for the construction of complex spiropiperidines from linear aryl halide precursors under mild conditions. nih.gov
Fused Heterocyclic Systems: The functional groups of piperidin-4-ol can participate in annulation reactions to build fused ring systems. For example, radical-ionic cascade processes have been utilized to assemble azabicyclo[4.3.0]nonanes, which are fused piperidinone structures. nih.gov These complex reactions involve the stereocontrolled formation of multiple new bonds and stereocenters in a single sequence. nih.gov
Derivatization Strategies for Enhancing Chemical Utility and Analytical Properties
The inherent reactivity of the secondary amine and the hydroxyl group in piperidin-4-ol allows for extensive derivatization. These modifications are performed not only to create new chemical entities with specific functions but also to improve their properties for analysis and separation.
The piperidine scaffold is a privileged structure in medicinal chemistry, and the ability to introduce diverse and complex functional groups is key to its utility. icm.edu.plmasterorganicchemistry.comashp.org The nitrogen atom of piperidin-4-ol can be readily alkylated or acylated to introduce a wide variety of substituents, including other heterocyclic systems. Similarly, the hydroxyl group can be converted into other functionalities or used as a handle for attaching larger molecular fragments. For instance, pyrazole (B372694) derivatives have been synthesized with 4-phenylpiperidin-4-ol (B156043) substitutions, demonstrating promising biological activities attributed to the piperidine moiety. icm.edu.plresearchgate.net These derivatizations are crucial for tuning the molecule's physicochemical properties and biological target interactions.
| Derivatization Site | Reaction Type | Introduced Functionality | Purpose |
| Piperidine Nitrogen | N-Alkylation / Acylation | Aromatic rings, alkyl chains, heterocycles | Modify biological activity, improve pharmacokinetics |
| C-4 Hydroxyl Group | Etherification / Esterification | Phenyl groups, complex esters | Create new chemical entities, serve as a linking point |
In analytical chemistry, particularly for techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS), compounds lacking a strong chromophore or having poor ionization efficiency can be difficult to detect at low concentrations. Chemical derivatization is a powerful strategy to overcome these limitations. nsf.gov The secondary amine of piperidin-4-ol can be reacted with a "tagging" reagent to introduce a group that enhances UV absorbance or improves ionization in a mass spectrometer.
For example, N-(4-aminophenyl)piperidine has been used as a derivatization tag for organic acids, significantly improving their detection by SFC-MS. nsf.govrowan.edu This approach increases the proton affinity of the analyte, allowing for more sensitive detection in positive ionization mode. nsf.gov Similarly, reagents like 4-toluenesulfonyl chloride can be used for the pre-column derivatization of piperidine itself, enabling sensitive and accurate quantification by RP-HPLC with UV detection. nih.govresearchgate.net This principle is directly applicable to piperidin-4-ol, where the piperidine nitrogen serves as the reaction site for the derivatizing agent.
| Analytical Technique | Derivatizing Agent | Purpose of Derivatization | Improvement | Reference |
| HPLC-UV | 4-Toluene Sulfonyl Chloride | Introduce a UV-active group | Enables rapid and accurate routine analysis | nih.govresearchgate.net |
| SFC-MS | N-(4-aminophenyl)piperidine | Increase proton affinity | Over 100-fold signal enhancement | nsf.gov |
| HPLC-UV | 4-chloro-7-nitrobenzofuran (NBD-Cl) | Form a stable, UV-active derivative | Allows detection at low ppm levels |
Role in the Construction of Other Nitrogen-Containing Heterocyclic Systems
Beyond serving as a scaffold for substitution, the piperidin-4-ol framework can be a key component in the synthesis of other, more complex nitrogen-containing heterocyclic systems. nih.gov Nitrogen heterocycles are of paramount importance in chemistry and biology, forming the core of countless natural products and synthetic drugs. icm.edu.pl The piperidine ring can act as a foundational element upon which other rings are built. For instance, the synthesis of fused N-heterocyclic iodides has been achieved through metal-free, regioselective C-H functionalization, a strategy that could be adapted to piperidine-containing substrates. rsc.org Intramolecular reactions involving substituents placed on the piperidine nitrogen and at the C-4 position can lead to the formation of bicyclic and polycyclic alkaloids, such as quinolizidine (B1214090) and indolizidine skeletons. nih.gov
Development of Novel Synthetic Methodologies Leveraging Piperidin-4-ol Hydrobromide
This compound serves as a crucial starting material and intermediate in the development of advanced synthetic methodologies. Its inherent structural features—a secondary amine, a hydroxyl group, and a piperidine core—make it an ideal scaffold for constructing complex molecular architectures. Researchers have increasingly focused on leveraging this building block to devise novel synthetic routes that are not only efficient but also offer high degrees of control over the chemical and spatial orientation of the final products.
Achieving Chemo-, Regio- and Stereoselective Transformations
The development of synthetic methods for piperidine derivatives with precise control over selectivity is a significant area of chemical research. Piperidin-4-ol provides a versatile platform for such transformations.
Chemo- and Regioselectivity: The bifunctional nature of the piperidin-4-ol scaffold (amine and alcohol) presents a challenge and an opportunity for chemoselective reactions. Protecting group strategies are often employed to selectively functionalize either the nitrogen or the oxygen atom. For instance, the nitrogen can be protected with a Boc (tert-butyloxycarbonyl) group, allowing for selective reactions at the hydroxyl group. Conversely, the hydroxyl group can be protected to allow for N-alkylation or N-arylation.
The Dieckmann condensation is a classic method for synthesizing 4-piperidones, which are direct precursors to piperidin-4-ols. By carefully choosing substrates and reaction conditions, this method can be used to achieve regioselective synthesis of substituted piperidine-2,4-diones researchgate.net.
Stereoselectivity: Achieving stereocontrol is paramount, particularly in pharmaceutical synthesis where specific isomers often determine biological activity. Several modern synthetic strategies have been developed to produce substituted piperidin-4-ols with high stereoselectivity.
One notable method involves a gold-catalyzed cyclization of N-homopropargyl amides, which proceeds through a sequential chemoselective reduction and a spontaneous Ferrier rearrangement. This one-pot synthesis demonstrates excellent diastereoselectivity in the formation of the piperidine ring nih.govresearchgate.net. The process is highly modular, allowing for the synthesis of a wide array of substituted piperidin-4-ols.
Other advanced approaches include:
Asymmetric Hydrogenation: The reduction of pyridine (B92270) precursors using chiral catalysts, such as those based on iridium, can yield stereoselective piperidines nih.gov.
Radical Cyclization: Stereoselective radical cyclization of 1,6-enynes can be initiated to form the piperidine skeleton with controlled stereochemistry nih.gov.
Hydrogen Borrowing Annulation: An iridium(III)-catalyzed [5+1] annulation method enables the stereoselective synthesis of substituted piperidines through a cascade of oxidation, amination, and imine reduction nih.gov.
The table below summarizes key stereoselective methods applicable to the synthesis of piperidin-4-ol derivatives.
| Method | Catalyst/Reagent | Key Transformation | Selectivity | Reference |
| Gold-Catalyzed Cyclization | PPh₃AuNTf₂ | Cyclization/Reduction/Rearrangement | Excellent Diastereoselectivity | nih.gov |
| Asymmetric Hydrogenation | Iridium(I) with P,N-ligand | Reduction of Pyridinium (B92312) Salts | High Enantioselectivity | nih.gov |
| Hydrogen Borrowing Annulation | Iridium(III) Complex | [5+1] Annulation Cascade | High Stereoselectivity | nih.gov |
Application in Cascade and One-Pot Synthetic Sequences
Cascade and one-pot reactions are highly valued in modern organic synthesis for their efficiency, reduced waste, and operational simplicity. These sequences combine multiple reaction steps in a single vessel, avoiding the need for isolating and purifying intermediates. Piperidin-4-ol and its precursors are frequently utilized in such elegant synthetic designs.
A prime example is the one-pot synthesis of piperidin-4-ols from halogenated amides. This method integrates amide activation, reduction of nitrile ions, and intramolecular nucleophilic substitution into a single, efficient sequence without the need for metal catalysts nih.govnih.gov. This tandem protocol offers a facile route to a variety of N-substituted piperidines under mild conditions nih.govnih.gov.
Another powerful approach is the multi-component reaction (MCR). One-pot, three-component reactions involving aromatic aldehydes, anilines, and β-ketoesters have been developed for the green synthesis of highly substituted piperidines semanticscholar.org. These reactions often proceed in environmentally benign solvents like water and are catalyzed by simple, recyclable catalysts, showcasing high atom economy semanticscholar.org. Similarly, one-pot four-component reactions have been devised to create complex structures like spiro[indoline-3,4'-pyridines] in good yields beilstein-journals.org.
The table below outlines examples of one-pot sequences used in piperidine synthesis.
| Reaction Type | Starting Materials | Key Steps | Advantages | Reference |
| Tandem Cyclization | Halogenated Amides | Amide activation, reduction, intramolecular substitution | Metal-free, mild conditions, good yields | nih.gov |
| Gold-Catalyzed Cascade | N-homopropargyl Amide | Cyclization, chemoselective reduction, Ferrier rearrangement | High modularity, excellent diastereoselectivity | nih.gov |
| Three-Component Reaction | Aldehyde, Aniline, β-Ketoester | Condensation/Cyclization | Green solvent (water), simple workup, good yields | semanticscholar.org |
| Four-Component Reaction | Hydrazide, Acetylenedicarboxylate, Isatin, Malononitrile | Sequential addition and cyclization | High complexity generation in a single step | beilstein-journals.org |
Considerations for Scalable and Sustainable Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges. For a versatile building block like this compound, developing scalable and sustainable manufacturing processes is essential for its application in pharmaceuticals and fine chemicals.
Process Optimization and Efficiency Enhancement
Process optimization aims to maximize yield, minimize reaction times, reduce costs, and ensure consistent product quality. For piperidine derivatives, optimization often involves a systematic study of various reaction parameters.
An optimized synthesis of a key intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, starting from a piperidone precursor, highlights this approach. The study involved screening different solvents (e.g., MeOH, EtOH, CH₂Cl₂/AcOH) and acid catalysts (e.g., TsOH, MsOH, AcOH/ZnCl₂) to identify conditions that provided nearly quantitative yields researchgate.net. Such meticulous optimization is crucial for developing robust and economically viable large-scale processes.
Key parameters typically targeted for optimization in the synthesis of this compound and its derivatives include:
Catalyst Selection and Loading: Identifying the most active and selective catalyst and using the minimum effective amount.
Solvent Choice: Selecting solvents that maximize solubility and reaction rates while considering safety and environmental impact researchgate.net.
Temperature and Pressure: Fine-tuning these parameters to control reaction kinetics and selectivity.
Reactant Stoichiometry: Adjusting the molar ratios of reactants to maximize the conversion of the limiting reagent and minimize side products.
The synthesis of 4-hydroxypiperidine (B117109) hydrochloride, a closely related salt, can be achieved in 99% yield by the deprotection of N-Boc-4-hydroxypiperidine using a saturated solution of HCl in 1,4-dioxane (B91453) chemicalbook.com. This high-yielding final step is a hallmark of an efficient and well-optimized process suitable for scale-up.
Green Chemistry Approaches in Large-Scale Production
Green chemistry principles are increasingly integral to modern chemical manufacturing, aiming to reduce the environmental footprint of synthetic processes greenchemistry.schoolresearchgate.net. In the pharmaceutical industry, where solvents can account for 80-90% of the mass used in production, adopting greener alternatives is a primary focus mdpi.com.
For the large-scale production of this compound, several green chemistry strategies can be implemented:
Use of Green Solvents: Replacing hazardous organic solvents with more environmentally friendly options like water, ethanol, or glycerol (B35011) mdpi.com. For example, one-pot syntheses of piperidine derivatives have been successfully carried out in water semanticscholar.org.
Catalysis: Employing catalytic reactions (as opposed to stoichiometric reagents) reduces waste. The development of recyclable catalysts further enhances sustainability.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multi-component reactions are excellent examples of atom-economical processes semanticscholar.org.
Continuous Flow Synthesis: Moving from traditional batch processing to continuous flow manufacturing can improve safety, efficiency, and consistency. Flow chemistry allows for better control over reaction parameters and can be integrated with other green technologies like microwave irradiation or photochemistry mdpi.com.
Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce reliance on fossil fuels.
The table below lists key green chemistry principles and their application in piperidine synthesis.
| Green Chemistry Principle | Application in Piperidine Synthesis | Example/Benefit | Reference |
| Safer Solvents and Auxiliaries | Use of water as a reaction medium. | One-pot synthesis of piperidines catalyzed by sodium lauryl sulfate (B86663) in water. | semanticscholar.org |
| Design for Energy Efficiency | Microwave-assisted synthesis. | Can significantly reduce reaction times and energy consumption. | mdpi.com |
| Catalysis | Use of recyclable, non-toxic catalysts. | Reduces waste from stoichiometric reagents and allows for easier purification. | semanticscholar.org |
| Maximize Atom Economy | Multi-component reactions (MCRs). | Combines several starting materials into the final product with few or no byproducts. | semanticscholar.org |
| Continuous Processing | Flow chemistry. | Enables better process control, improved safety, and potential for automation. | mdpi.com |
By integrating these considerations, the synthesis of this compound can be made more efficient, economical, and environmentally sustainable, ensuring its continued value as a key chemical building block.
Future Directions and Emerging Research Avenues in Piperidin 4 Ol Hydrobromide Chemistry
Exploration of Unconventional Reaction Pathways
The synthesis of the piperidine (B6355638) scaffold, the core of Piperidin-4-ol hydrobromide, is traditionally achieved through methods like the hydrogenation of pyridine (B92270) precursors. However, future research is poised to explore more novel and efficient routes that offer greater control over stereochemistry and functional group tolerance.
Biocatalysis and Chemoenzymatic Synthesis: One of the most promising unconventional approaches involves the use of enzymes to catalyze key steps in the synthesis. Biocatalysis offers the potential for high enantioselectivity and regioselectivity under mild reaction conditions. For instance, transaminases can be employed in cascade reactions to generate chiral piperidine intermediates. ucd.ie A recent groundbreaking strategy combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling. chemistryviews.orgnews-medical.net This method utilizes enzymes to precisely install hydroxyl groups onto the piperidine ring, which can then be further functionalized. chemistryviews.orgnews-medical.net This approach could streamline the synthesis of complex piperidine derivatives, including those related to 4-hydroxypiperidine (B117109), by reducing the number of synthetic steps and improving efficiency. news-medical.net
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds under mild conditions. acs.org This methodology can be applied to the diastereoselective α-amino C–H arylation of highly substituted piperidine derivatives. nih.gov Future research could explore the application of photoredox catalysis to directly functionalize the piperidine ring of 4-hydroxypiperidine or its precursors, offering novel pathways to derivatives that are difficult to access through traditional methods.
Development of Advanced Catalytic Systems for Enhanced Efficiency
The efficiency and selectivity of chemical reactions are heavily reliant on the catalyst employed. The development of advanced catalytic systems is a cornerstone of modern synthetic chemistry, with significant implications for the production of this compound.
Novel Heterogeneous Catalysts for Pyridine Hydrogenation: The hydrogenation of pyridine is a common method for synthesizing the piperidine core. nih.gov Research into novel heterogeneous catalysts aims to improve the efficiency and sustainability of this process. Bimetallic nanoparticles, for example, have shown increased activity in the selective hydrogenation of pyridine to piperidine under mild conditions. researchgate.net Rhodium oxide has also been identified as a highly active catalyst for the hydrogenation of a variety of unprotected pyridines under mild conditions, tolerating a range of functional groups. liverpool.ac.uk
Electrocatalytic Hydrogenation: A particularly innovative approach is the electrocatalytic hydrogenation of pyridines at ambient temperature and pressure. nih.govacs.org This method uses a carbon-supported rhodium catalyst in a membrane electrode assembly to achieve high conversion and yield of piperidine. nih.govacs.org This technology offers a greener alternative to traditional high-temperature and high-pressure thermochemical processes and could be adapted for the synthesis of 4-hydroxypiperidine precursors. nih.gov
Advanced Homogeneous Catalysis: In addition to heterogeneous systems, advancements in homogeneous catalysis continue to provide new tools for piperidine synthesis. For example, iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts offers a route to chiral piperidine derivatives. nih.gov The development of catalysts that can tolerate a wider range of functional groups and provide high stereoselectivity will be crucial for the efficient synthesis of complex molecules derived from this compound.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. aurigeneservices.com The integration of flow chemistry with automated synthesis platforms is a key area of future development for the production of this compound and its derivatives.
Continuous Flow Synthesis of Piperidines: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. nih.govmdpi.com This technology is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. mdpi.com The application of flow chemistry to the synthesis of piperidine derivatives has been demonstrated, and future work will likely focus on developing robust and scalable continuous processes for 4-hydroxypiperidine and its precursors. This includes the potential for multi-step syntheses to be performed in a continuous fashion, minimizing manual handling and purification steps. mdpi.com
Automated Synthesis and High-Throughput Experimentation: Automated synthesis platforms, often integrated with flow reactors, can accelerate the discovery and optimization of new reaction conditions. These systems can perform a large number of experiments in a short amount of time, systematically varying reaction parameters to identify the optimal conditions for a given transformation. This high-throughput approach can be invaluable for developing novel synthetic routes to this compound and for rapidly synthesizing libraries of its derivatives for biological screening.
Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization
The synergy between artificial intelligence (AI) and chemistry is poised to revolutionize how chemical reactions are designed and executed. researchgate.net Machine learning (ML) algorithms can analyze vast datasets of chemical reactions to identify patterns and make predictions about reaction outcomes, offering a powerful tool for the synthesis of this compound. preprints.org
Autonomous Laboratories: The ultimate integration of these technologies envisions self-driving laboratories where AI algorithms design experiments, which are then carried out by automated robotic systems. nih.gov The results of these experiments are then fed back to the AI to refine its models and design the next set of experiments. While still in its early stages, this concept of autonomous discovery holds immense promise for accelerating the pace of chemical research and development, including the exploration of new chemistries related to this compound.
Q & A
Q. What are the common synthetic routes for Piperidin-4-ol hydrobromide, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via alkylation of piperidine derivatives followed by reduction. Key factors include solvent choice (polar aprotic solvents enhance nucleophilicity), temperature control to minimize side reactions, and stoichiometric ratios of alkylating agents. For example, alkylation with bromoalkanes under basic conditions yields intermediates, which are subsequently reduced to the final product. Optimization of reaction time and purification steps (e.g., recrystallization) is critical for high purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming stereochemistry and functional groups, while Infrared (IR) spectroscopy identifies hydroxyl and amine groups. Mass spectrometry (MS) verifies molecular weight and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) with chiral columns can resolve diastereomers, which is crucial for pharmacological studies .
Q. What are the standard protocols for evaluating the solubility and stability of this compound in various solvents?
Solubility is assessed via gravimetric analysis in solvents like water, ethanol, and dimethyl sulfoxide (DMSO). Stability studies involve monitoring degradation under varying pH, temperature, and light exposure using HPLC or UV-Vis spectroscopy. Hydrobromide salts generally exhibit improved aqueous solubility compared to free bases, making them suitable for in vitro assays .
Advanced Research Questions
Q. How does the presence of diastereomers in Piperidin-4-ol derivatives affect pharmacological activity, and what methods resolve these mixtures?
Diastereomers can exhibit divergent binding affinities to targets (e.g., neurotransmitter receptors). Chiral resolution via preparative HPLC or enzymatic resolution ensures stereochemical purity. Activity comparisons between resolved isomers are conducted using receptor-binding assays (e.g., radioligand displacement) to identify the bioactive form .
Q. What strategies are employed to assess the selectivity of this compound analogs for neurotransmitter receptors?
Radioligand binding assays (e.g., ³H-LSD for serotonin receptors) quantify affinity and selectivity across receptor subtypes. Functional assays (e.g., cAMP inhibition for Gi/o-coupled receptors) validate antagonist or agonist activity. Cross-reactivity panels against off-target receptors (e.g., dopamine D2, adrenergic α1) ensure specificity .
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Discrepancies may arise from diastereomer ratios, impurity profiles, or assay conditions. Rigorous analytical characterization (e.g., HPLC purity >98%) and standardized protocols (e.g., fixed ligand concentrations) reduce variability. Meta-analyses of published data, controlling for variables like cell lines and buffer composition, can clarify trends .
Q. What in silico methods are utilized to predict the receptor-binding affinity of this compound derivatives?
Molecular docking (e.g., using MOE or AutoDock) models interactions between derivatives and receptor active sites. Quantitative Structure-Activity Relationship (QSAR) analyses correlate structural features (e.g., substituent electronegativity) with experimental binding data. Virtual libraries enable high-throughput screening of novel analogs .
Methodological Considerations
- Data Contradiction Analysis : Compare studies using identical diastereomer ratios and assay conditions. Validate findings with orthogonal methods (e.g., surface plasmon resonance alongside radioligand assays) .
- Experimental Design : Use factorial designs to test multiple variables (e.g., solvent, temperature) in synthesis optimization. For receptor studies, include positive/negative controls and blinded data analysis to reduce bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
